molecular formula C23H19FN4OS B2538058 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 763126-04-1

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2538058
CAS No.: 763126-04-1
M. Wt: 418.49
InChI Key: HAALMABNKVMRMB-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a fluorinated aromatic ring

Mechanism of Action

The specific activities of a 1,2,4-triazole derivative can depend on the nature and number of its substituents or fused heterocycles . In the case of “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide”, the presence of the diphenyl-1,2,4-triazol-3-yl and 5-fluoro-2-methylphenyl groups could potentially influence its biological activity, but without specific studies, it’s hard to predict the exact effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of hydrazine with a diketone to form the triazole core, followed by subsequent functionalization. The sulfanyl group and acetamide moiety are then introduced through specific reactions, such as nucleophilic substitution and acylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced under specific conditions.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Various substituted acetamides or other functionalized derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorinated aromatic ring and the triazole core. Similar compounds might include other triazole derivatives or acetamide-based molecules, but the combination of these particular groups sets it apart.

List of Similar Compounds

  • 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetaldehyde

  • 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

  • 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)methylideneacetohydrazide

This detailed overview provides a comprehensive understanding of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c1-16-12-13-18(24)14-20(16)25-21(29)15-30-23-27-26-22(17-8-4-2-5-9-17)28(23)19-10-6-3-7-11-19/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAALMABNKVMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-04-1
Record name 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(5-F-2-METHYLPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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